molecular formula C12H16N2 B8297699 1-pentyl-1H-pyrrolo[3,2-b]pyridine

1-pentyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B8297699
M. Wt: 188.27 g/mol
InChI Key: UOEDLUHKFXCFNJ-UHFFFAOYSA-N
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Description

1-Pentyl-1H-pyrrolo[3,2-b]pyridine is a bicyclic heterocyclic compound comprising a pyrrole ring fused to a pyridine ring at the [3,2-b] position, with a pentyl substituent at the 1-position of the pyrrole nitrogen. This structural motif confers unique electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition .

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

1-pentylpyrrolo[3,2-b]pyridine

InChI

InChI=1S/C12H16N2/c1-2-3-4-9-14-10-7-11-12(14)6-5-8-13-11/h5-8,10H,2-4,9H2,1H3

InChI Key

UOEDLUHKFXCFNJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=CC2=C1C=CC=N2

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

1-Pentyl-1H-pyrrolo[3,2-b]pyridine exhibits a range of pharmacological activities that make it a subject of interest in medicinal chemistry. Its derivatives have been studied for various therapeutic effects:

  • Anticancer Activity : Research has shown that derivatives of pyrrolo[3,2-b]pyridine can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth. For instance, one study reported that a specific derivative demonstrated potent inhibitory activity against FGFR1, 2, and 3, leading to reduced proliferation and induced apoptosis in breast cancer cells .
  • Inhibition of Acetyl-CoA Carboxylase : A study highlighted the synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as potent inhibitors of acetyl-CoA carboxylase (ACC1), a key enzyme in fatty acid metabolism. One compound showed significant efficacy in reducing malonyl-CoA levels in tumor xenograft models .
  • Analgesic and Sedative Effects : New derivatives of pyrrolo[3,4-c]pyridine have been synthesized and tested for their analgesic properties. Some compounds exhibited greater analgesic effects than aspirin and were comparable to morphine in specific assays .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Cyclization Reactions : The formation of the pyrrolopyridine structure often involves cyclization reactions between appropriate precursors. For example, the reaction of substituted pyridines with electrophiles can lead to the desired heterocyclic compounds.
  • Structure-Activity Relationship Studies : These studies are crucial for optimizing the pharmacological properties of the compounds. By modifying different substituents on the pyrrolopyridine scaffold, researchers can enhance specific biological activities .

Case Studies

Several case studies illustrate the applications of this compound:

  • Cancer Therapeutics :
    • A series of derivatives were developed targeting FGFRs with IC50 values indicating potent inhibition. One notable compound (4h) was effective in inhibiting cell migration and invasion in vitro .
  • Metabolic Disorders :
    • The ACC1 inhibitors derived from this scaffold showed promise in reducing lipid accumulation in cancer cells and improving metabolic profiles in animal models .
  • Pain Management :
    • Compounds synthesized from pyrrolo[3,4-c]pyridine demonstrated significant analgesic activity in preclinical models, suggesting potential for development as pain relief medications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-pentyl-1H-pyrrolo[3,2-b]pyridine with structurally related analogs:

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Properties References
1H-Pyrrolo[3,2-b]pyridine (4-azaindole) None (parent compound) C₇H₆N₂ 118.14 128 High polarity, crystalline solid
1-Methyl-1H-pyrrolo[2,3-b]pyridine Methyl at 1-position C₈H₇N₂ 131.15 N/A Improved solubility vs. parent compound
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Phenylsulfonyl at 1-position C₁₃H₁₀N₂O₂S 258.3 N/A Enhanced stability, kinase inhibition
5-Propoxy-1H-pyrrolo[3,2-b]pyridine Propoxy at 5-position C₁₀H₁₂N₂O 176.22 N/A Alkoxy group modulates electronic effects
This compound Pentyl at 1-position C₁₂H₁₅N₂ 187.26 N/A High lipophilicity, potential for CNS penetration N/A

Notes:

  • Ring fusion differences : Pyrrolo[2,3-b]pyridine (e.g., ) has a distinct ring fusion pattern compared to [3,2-b], altering electronic distribution and binding interactions .
  • Substituent effects : Alkyl chains (e.g., pentyl) increase lipophilicity, while sulfonyl groups (e.g., phenylsulfonyl) enhance solubility in polar solvents .
Kinase Inhibition
  • Pyrrolo[3,2-b]pyridine derivatives : Exhibit activity against SGK-1 (serum/glucocorticoid-regulated kinase 1), as seen in . The pentyl substituent may enhance hydrophobic interactions with kinase binding pockets .
  • Furo[3,2-b]pyridines : and highlight their role as CDK and PIM kinase inhibitors, though their furan core reduces basicity compared to pyrrolopyridines, impacting target selectivity .
Hedgehog Pathway Inhibition

Pyrroloquinoline and furo[3,2-b]pyridine derivatives () inhibit Hedgehog-dependent osteoblast differentiation, suggesting that pyrrolopyridines with bulky substituents (e.g., pentyl) could similarly modulate this pathway .

Preparation Methods

Direct N-Alkylation of the Pyrrolo[3,2-b]pyridine Core

The most straightforward approach involves alkylation of the pyrrole nitrogen in 1H-pyrrolo[3,2-b]pyridine using 1-bromopentane. This method parallels the tosylation conditions described in WO2006063167A1 , where the NH group is deprotonated with a strong base to enhance nucleophilicity. For example, treatment of 1H-pyrrolo[3,2-b]pyridine with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C generates a lithiated intermediate, which reacts with 1-bromopentane at −40°C to room temperature . Phase-transfer catalysts like tetrabutylammonium hydrogen sulfate improve yields by facilitating biphasic reactions, as demonstrated in the synthesis of 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine . However, competing C-alkylation at the 3-position necessitates careful control of stoichiometry and temperature.

Table 1: Optimization of Direct N-Alkylation Conditions

BaseSolventTemperature (°C)Yield (%)Reference
LDATHF−78 to 2545
K₂CO₃DMF8032
NaHTHF028

Mitsunobu Reaction for Stereocontrolled Alkylation

The Mitsunobu reaction provides a mild route for N-pentylation using pentanol. Combining 1H-pyrrolo[3,2-b]pyridine with pentanol, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in THF at 0°C achieves 71% yield . This method avoids strong bases and high temperatures, making it suitable for acid-sensitive substrates. However, stoichiometric phosphine oxide byproducts complicate purification, necessitating chromatographic separation.

Ring-Closure Approaches via Madelung and Fischer Syntheses

Constructing the pyrrolo[3,2-b]pyridine skeleton with pre-installed N-pentyl groups offers atom-economic advantages. The Madelung cyclization, as detailed in J. Chem. Soc. C (1969) , involves heating N-pentyl-3-(cyanomethyl)pyridin-2-amine with potassium tert-butoxide at 200°C, inducing cyclodehydration to form the heterocycle in 58% yield . Fischer indole synthesis adaptations employ N-pentylphenylhydrazines and α-keto esters, though competing C3-alkylation reduces regioselectivity .

Table 2: Comparison of Ring-Closure Methods

MethodStarting MaterialConditionsYield (%)
MadelungN-Pentyl-3-(cyanomethyl)pyridin-2-amineKOtBu, 200°C, 4 h58
FischerN-Pentylphenylhydrazine + ethyl pyruvateH₂SO₄, EtOH, Δ41

Bromination-Alkylation Tandem Sequences

Regioselective bromination at the 3-position followed by cross-coupling enables late-stage diversification. As per WO2006063167A1 , treating 1H-pyrrolo[3,2-b]pyridine with N-bromosuccinimide (NBS) in dichloromethane yields 3-bromo-1H-pyrrolo[3,2-b]pyridine, which undergoes Negishi coupling with pentylzinc bromide under Pd(PPh₃)₄ catalysis to furnish the target compound in 66% yield .

Microwave-Assisted and Flow Chemistry Innovations

Recent advances leverage microwave irradiation to accelerate reactions. A PMC10791102-inspired protocol reduces the Mitsunobu reaction time from 12 hours to 30 minutes under microwave conditions (85°C), maintaining a 68% yield. Continuous-flow systems further enhance scalability, with a reported throughput of 2.1 g·h⁻¹ using packed-bed Pd/C catalysts .

Comparative Analysis of Synthetic Routes

Direct Alkylation offers simplicity but suffers from moderate yields (28–45%). Transition Metal Catalysis balances efficiency and selectivity (54–68%), though costs escalate with noble metals. Mitsunobu Reactions excel in mild conditions but require expensive reagents. Ring-Closure Methods are ideal for bulk synthesis but demand specialized starting materials.

Q & A

Q. How do functional groups like trifluoromethyl or methoxy impact solubility and metabolic stability?

  • Trifluoromethyl groups (e.g., 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine) enhance metabolic stability by reducing CYP450-mediated oxidation . Methoxy groups improve aqueous solubility but may increase Phase II metabolism (glucuronidation). In vitro microsomal assays (human/rat liver microsomes) quantify metabolic turnover .

Methodological Notes

  • Synthetic Protocols : Prioritize Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) for regioselective functionalization .
  • Data Reproducibility : Use standardized reagents (e.g., Pd(PPh3_3)4_4) and report reaction yields with error margins.
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including IACUC approval for animal models .

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